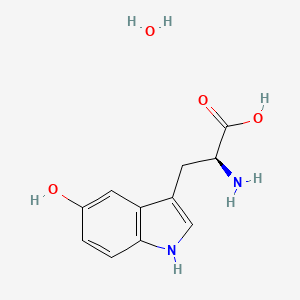

5-Hydroxy-L-tryptophan hydrate

概要

説明

5-Hydroxy-L-tryptophan hydrate, also known as oxitriptan, is a naturally occurring amino acid and a metabolic intermediate in the biosynthesis of the neurotransmitter serotonin. It is derived from the amino acid tryptophan and is commonly used as a dietary supplement to boost serotonin levels in the brain. This compound plays a crucial role in regulating mood, sleep, and appetite .

準備方法

Synthetic Routes and Reaction Conditions: The primary method for synthesizing 5-Hydroxy-L-tryptophan hydrate involves the hydroxylation of L-tryptophan. This process is catalyzed by the enzyme tryptophan hydroxylase, which requires oxygen, iron (Fe²⁺), and tetrahydrobiopterin as cofactors. The reaction conditions typically involve maintaining a controlled environment with specific pH and temperature to ensure optimal enzyme activity .

Industrial Production Methods: Industrial production of this compound can be achieved through microbial fermentation. Escherichia coli is often genetically engineered to express the necessary enzymes for converting glucose to this compound. This method involves constructing a cell factory with a series of metabolic pathways to enhance the yield and efficiency of the production process .

化学反応の分析

Bromoindole Route (Patent CN103554005A)

A simplified method uses:

-

Raw Materials : 5-Bromoindole and 3-bromo-2-hydroximino-propionate.

-

Hydrolysis : Under strong alkaline conditions (15–30% NaOH/KOH) at 65–85°C.

-

Recrystallization : 70% ethanol yields DL-5-hydroxytryptophan .

Limitations : Low regioselectivity and high environmental impact due to organic solvents .

Degradation Reactions

Air and Water Instability

Enzymatic Reactions in Metabolism

coli Engineering

-

Gene Modifications : Deletion of tnaA (tryptophanase) prevents substrate degradation .

-

Cofactor Optimization : DMPH₄ (a BH₄ analog) enhances hydroxylation efficiency .

Saccharomyces cerevisiae Systems

-

Cofactor Regeneration : Dihydrofolate reductase (DFR1) regenerates MH₄, improving yield .

-

Productivity : Engineered strains achieve 1.61 g/L 5-HTP in shake flasks .

Challenges and Innovations

科学的研究の応用

Therapeutic Uses

1.1 Mood Disorders and Depression

5-HTP is primarily studied for its antidepressant properties. Research indicates that supplementation can elevate serotonin levels in the brain, which may alleviate symptoms of depression. A study demonstrated that patients with treatment-resistant depression showed significant mood improvement after a regimen of 100 mg/day of 5-HTP combined with other treatments. Additionally, an open-label trial reported positive outcomes in non-depressed individuals experiencing romantic stress, suggesting its broader implications for emotional well-being .

1.2 Anxiety and Stress Management

5-HTP has been linked to reduced anxiety levels. In animal studies, administration of 5-HTP alongside a peripheral decarboxylase inhibitor was shown to decrease hyperactivity induced by amphetamines, indicating its potential in managing anxiety-related behaviors . Furthermore, the compound's role in serotonin synthesis suggests it could be beneficial in treating anxiety disorders.

1.3 Sleep Disorders

Research indicates that 5-HTP may improve sleep quality by enhancing serotonin production, which is a precursor to melatonin, the hormone responsible for regulating sleep cycles. A study found that individuals taking 5-HTP experienced quicker sleep onset and deeper sleep compared to those on a placebo . Recommended dosages range from 200 to 400 mg taken at night, although effects may take several weeks to manifest fully.

Neurochemical Effects

2.1 Serotonin Synthesis

5-HTP serves as a direct precursor to serotonin, making it a focal point in studies investigating serotonin-related disorders. A study highlighted that administering 5-HTP significantly increased extracellular serotonin levels in the brain, further corroborating its role as an effective serotonin booster . This effect is particularly relevant in conditions characterized by low serotonin levels, such as fibromyalgia and depression.

2.2 Influence on Dopaminergic Activity

Research also suggests that 5-HTP can modulate dopaminergic activity. In experiments with rats, it was observed that while 5-HTP did not alter dopamine levels significantly on its own, its combination with amphetamines enhanced dopamine release beyond what was observed with amphetamines alone . This interaction underscores the complex interplay between serotonin and dopamine systems in mood regulation.

Dietary Supplementation and Safety

3.1 Fibromyalgia

Clinical evidence indicates that 5-HTP may alleviate symptoms of fibromyalgia, including pain and fatigue. Many individuals with fibromyalgia exhibit low serotonin levels; thus, supplementation could potentially restore balance and improve symptoms . However, responses can vary among individuals, necessitating further research to establish standardized treatment protocols.

3.2 Safety Profile

While generally considered safe when used appropriately, 5-HTP can cause side effects such as gastrointestinal discomfort and drowsiness. Long-term safety data remain limited; therefore, caution is advised when used alongside other serotonergic medications due to the risk of serotonin syndrome .

Case Studies and Clinical Trials

作用機序

5-Hydroxy-L-tryptophan hydrate works by increasing the production of serotonin in the brain and central nervous system. Serotonin is a neurotransmitter that affects mood, appetite, sleep, and pain sensation. The compound crosses the blood-brain barrier and is converted to serotonin by the enzyme aromatic-L-amino-acid decarboxylase. This increase in serotonin levels helps regulate mood and alleviate symptoms of depression and anxiety .

類似化合物との比較

L-Tryptophan: The precursor to 5-Hydroxy-L-tryptophan hydrate.

Serotonin: The neurotransmitter produced from this compound.

Melatonin: A hormone derived from serotonin that regulates sleep-wake cycles.

Uniqueness: this compound is unique in its ability to directly increase serotonin levels in the brain, bypassing the rate-limiting step of tryptophan hydroxylation. This makes it more effective in boosting serotonin levels compared to L-tryptophan .

生物活性

5-Hydroxy-L-tryptophan (5-HTP) is a naturally occurring amino acid and a precursor to serotonin, a neurotransmitter that plays a crucial role in regulating mood, sleep, and appetite. This article aims to provide a comprehensive overview of the biological activity of 5-HTP, including its mechanisms of action, therapeutic applications, and relevant research findings.

5-HTP is synthesized in the body from the essential amino acid L-tryptophan through the action of the enzyme tryptophan hydroxylase (TPH), which converts L-tryptophan into 5-HTP. Subsequently, 5-HTP is decarboxylated by aromatic L-amino acid decarboxylase (AADC) to produce serotonin (5-HT) . The ability of 5-HTP to cross the blood-brain barrier allows it to increase central nervous system (CNS) serotonin levels effectively .

Table 1: Conversion Pathway of 5-HTP

| Substrate | Enzyme | Product |

|---|---|---|

| L-Tryptophan | Tryptophan Hydroxylase (TPH) | 5-Hydroxy-L-Tryptophan (5-HTP) |

| 5-Hydroxy-L-Tryptophan | Aromatic L-Amino Acid Decarboxylase (AADC) | Serotonin (5-HT) |

Depression and Anxiety

Clinical studies have shown that 5-HTP may be effective in treating depression and anxiety disorders. A randomized controlled trial demonstrated that patients receiving 50 mg of 5-HTP daily for four weeks experienced significant improvements in depressive symptoms compared to a placebo group, as measured by the Beck Depression Inventory-II and Hamilton Depression Rating Scale .

Sleep Disorders

Research indicates that 5-HTP supplementation can enhance sleep quality by increasing serotonin levels, which are subsequently converted into melatonin, the hormone responsible for regulating sleep-wake cycles. A study found that individuals with insomnia reported improved sleep quality after taking 5-HTP supplements .

Weight Management

5-HTP has also been investigated for its potential role in weight management. It is believed to promote satiety by increasing serotonin levels, which can reduce appetite. Clinical trials have indicated that individuals using 5-HTP supplements experienced reduced food intake and weight loss compared to controls .

Safety and Toxicology

While 5-HTP is generally considered safe when used appropriately, there are potential side effects, including gastrointestinal disturbances and drowsiness. Toxicity concerns arise primarily from contaminants found in some dietary supplements, particularly those derived from L-tryptophan . Caution is advised when combining 5-HTP with other serotonergic agents due to the risk of serotonin syndrome.

Study on Parkinson's Disease

A study involving patients with Parkinson's disease demonstrated that administration of 5-HTP resulted in significant improvements in depressive symptoms without affecting apathy levels. This highlights the compound's potential benefits for managing mood disorders associated with neurodegenerative diseases .

Neurochemical Effects

Research utilizing microdialysis techniques in animal models has shown that systemic administration of 5-HTP leads to increased release of serotonin in specific brain regions such as the hypothalamus. This effect was found to be dose-dependent and mediated through calcium-dependent mechanisms .

特性

IUPAC Name |

(2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3.H2O/c12-9(11(15)16)3-6-5-13-10-2-1-7(14)4-8(6)10;/h1-2,4-5,9,13-14H,3,12H2,(H,15,16);1H2/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIHHMHBYEZJGNC-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=CN2)CC(C(=O)O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1O)C(=CN2)C[C@@H](C(=O)O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20639876 | |

| Record name | 5-Hydroxy-L-tryptophan--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20639876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207386-94-5, 314062-44-7 | |

| Record name | L-Tryptophan, 5-hydroxy-, hydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=207386-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxy-L-tryptophan--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20639876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。